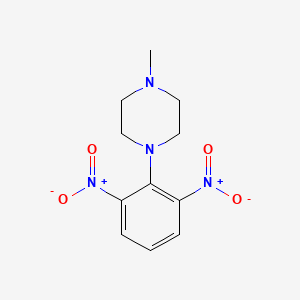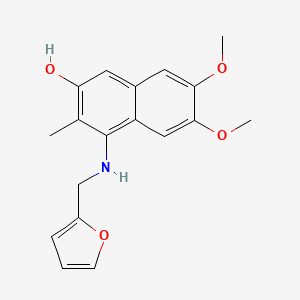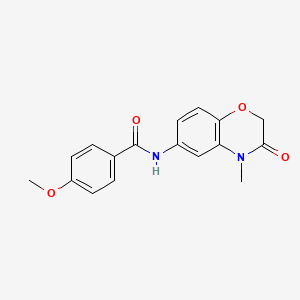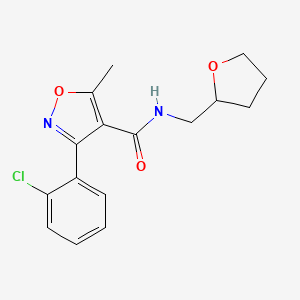
1-(2,6-dinitrophenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dinitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dinitrophenyl)-4-methylpiperazine typically involves the reaction of 2,6-dinitrochlorobenzene with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-dinitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 1-(2,6-diaminophenyl)-4-methylpiperazine.
Oxidation: Corresponding nitroso or nitro derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2,6-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-dinitrophenyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The dinitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,6-dinitrophenol: Known for its use in explosives and as a pesticide.
1-(2,4-dinitrophenyl)piperazine: Similar structure but with different substitution pattern.
Uniqueness
1-(2,6-dinitrophenyl)-4-methylpiperazine is unique due to the specific positioning of the nitro groups on the phenyl ring and the presence of a methyl group on the piperazine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
1-(2,6-dinitrophenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-12-5-7-13(8-6-12)11-9(14(16)17)3-2-4-10(11)15(18)19/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFUHNPIHKHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B5027374.png)

![2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5027386.png)
![N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5027392.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline](/img/structure/B5027405.png)
![3-[1-(4-hydroxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5027411.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)

![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
